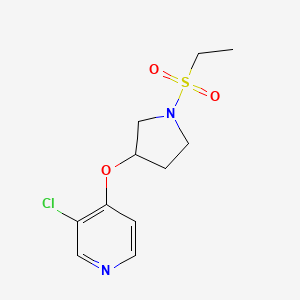

![molecular formula C23H18BrNO2 B2648699 1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)indole-2-carboxylic Acid CAS No. 866155-19-3](/img/structure/B2648699.png)

1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)indole-2-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)indole-2-carboxylic Acid” is a complex organic molecule. It contains an indole nucleus, which is a prevalent moiety in many bioactive aromatic compounds . The indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .

Synthesis Analysis

The synthesis of indole derivatives is a topic of significant interest in the field of organic chemistry . Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

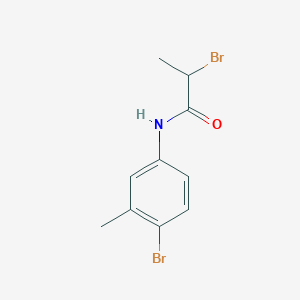

The chemical reactions involving indole derivatives are diverse. For instance, the novel compound 2- { [4- (4-bromophenyl)piperazin-1-yl)]methyl}-4- (3-chlorophenyl-5- (4-methoxyphenyl)-2,4-dihydro-3 H -1,2,4-triazole-3-thione is obtained in good yield via a three-step protocol .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. Indoles are generally crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Scientific Research Applications

Synthesis of Novel Indole-Benzimidazole Derivates

Indole carboxylic acids serve as precursors in the synthesis of novel indole-benzimidazole derivatives. These compounds are synthesized through the condensation of indole-3-carboxylic acid with substituted o-phenylenediamines, indicating the utility of indole carboxylic acids in producing compounds with potential pharmacological applications (Xin-ying Wang et al., 2016).

Practical Synthesis of Indole-2-carboxylic Acid

Research highlights the importance of indole-2-carboxylic acid as a versatile intermediate in the preparation of various pharmaceutically active agents. The development of environmentally friendly and practical synthesis methods for indole-2-carboxylic acid underscores its significance in the production of medicinal compounds (Ting-ting Jiang et al., 2017).

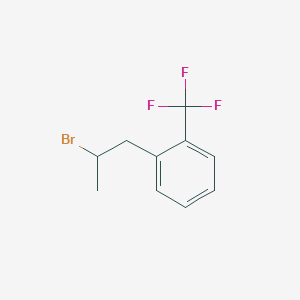

Antimicrobial Activity of Brominated Tryptophan Derivatives

The investigation into brominated tryptophan derivatives from marine sponges, including compounds related to indole-3-carboxylic acid, reveals their potential to inhibit the growth of Staphylococcus epidermidis. This finding suggests the antimicrobial potential of brominated indole derivatives (Nathaniel L. Segraves & P. Crews, 2005).

Glycine-Site NMDA Receptor Antagonism

Compounds derived from indole-2-carboxylic acids have been studied for their potency and selectivity as antagonists of the glycine site of the NMDA receptor. This research points to the therapeutic potential of indole derivatives in neurological disorders (B. M. Baron et al., 2005).

Synthesis of Heteroaryl and Heteroannulated Indoles

Indole-2-carboxylic acids are also utilized in the synthesis of new heteroaryl and heteroannulated indoles, demonstrating their wide applicability in creating compounds with antitumor evaluation (M. Queiroz et al., 2008).

Mechanism of Action

Safety and Hazards

Future Directions

Given the wide range of biological activities exhibited by indole derivatives, there is significant potential for the development of new therapeutic agents based on these compounds . Future research will likely focus on the synthesis of a variety of indole derivatives and the exploration of their diverse biological activities .

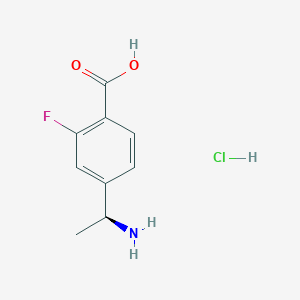

properties

IUPAC Name |

1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrNO2/c1-15-6-10-17(11-7-15)21-19-4-2-3-5-20(19)25(22(21)23(26)27)14-16-8-12-18(24)13-9-16/h2-13H,14H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPLYGMZVRGDLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CC4=CC=C(C=C4)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2648616.png)

![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-methoxybenzo[d]thiazole](/img/structure/B2648620.png)

![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648633.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2648634.png)

![1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B2648638.png)